2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid
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Overview
Description
2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid is a complex organic compound featuring a thiazole ring, a cyano group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiazole ring is replaced by a cyano group using reagents like sodium cyanide.
Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with benzoic acid. This can be achieved through an amide bond formation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving thiazole derivatives.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging the bioactivity of the thiazole ring.
Industry: Utilized in the development of dyes and pigments, given its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The cyano group can participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions disrupt normal biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid methyl ester
- This compound ethyl ester
Uniqueness
Compared to its esters, this compound has a free carboxylic acid group, which can participate in additional hydrogen bonding and ionic interactions. This enhances its solubility in aqueous environments and potentially increases its bioavailability and efficacy in biological systems.
Properties
IUPAC Name |
2-[[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9-13(22-8-17-9)6-10(7-16)14(19)18-12-5-3-2-4-11(12)15(20)21/h2-6,8H,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQAQHOIWHJHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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